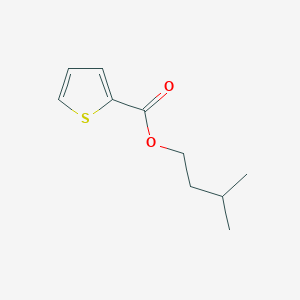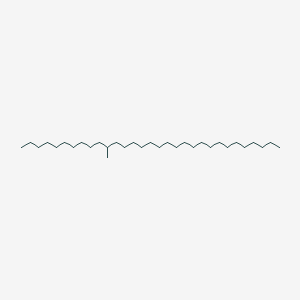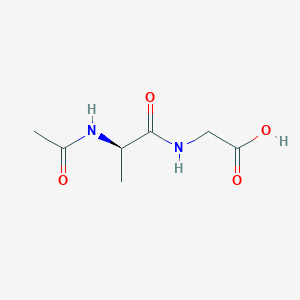
N-Acetyl-D-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-alanylglycine is a dipeptide compound composed of N-acetyl-D-alanine and glycine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanylglycine typically involves the following steps:
Protection of Amino Groups: The amino groups of D-alanine and glycine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected D-alanine is acetylated to form N-acetyl-D-alanine. This is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-alanylglycine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Substitution Reactions: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-alanine and glycine.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Acetyl-D-alanylglycine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Materials Science: It is used in the synthesis of peptide-based materials with unique properties.
Biotechnology: It is used in the development of biosensors and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-alanylglycine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by enzymes involved in peptide metabolism. The acetyl group may also play a role in modulating the compound’s activity by influencing its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-D-glucosamine: A monosaccharide derivative with applications in biochemistry and medicine.
N-Acetyl-D-alanine: A single amino acid derivative with similar acetylation.
N-Acetyl-D-glycine: Another single amino acid derivative with acetylation.
Uniqueness
N-Acetyl-D-alanylglycine is unique due to its dipeptide structure, which allows it to exhibit properties distinct from single amino acid derivatives. Its combination of N-acetyl-D-alanine and glycine provides a unique set of chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
34385-72-3 |
|---|---|
Fórmula molecular |
C7H12N2O4 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-[[(2R)-2-acetamidopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m1/s1 |
Clave InChI |
OJEZODIGGOJWJW-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)O)NC(=O)C |
SMILES canónico |
CC(C(=O)NCC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)
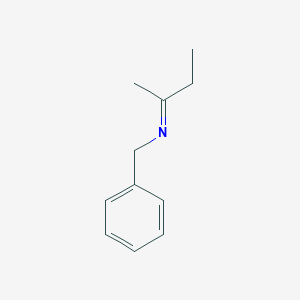

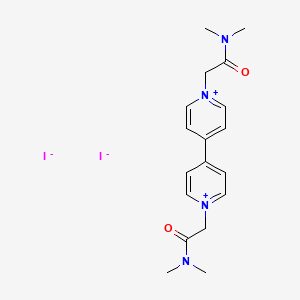
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
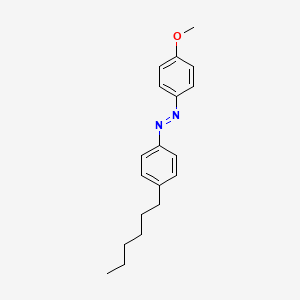
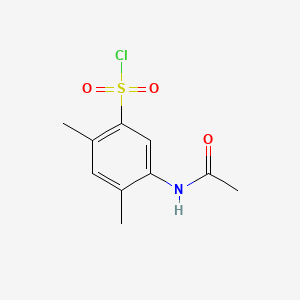
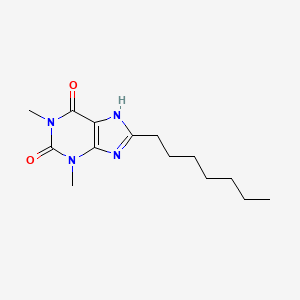

![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
